molecular formula C23H27N5O3 B8119765 Prazobind

Prazobind

Cat. No.: B8119765
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prazobind is a potent and selective quinazoline-derived antagonist for the α1-adrenergic receptor. As a research-grade compound, it is designed for investigative applications in pharmacological and physiological studies. Its primary mechanism of action involves competitive inhibition at alpha1-receptors, leading to the relaxation of vascular smooth muscle and a resultant decrease in vascular resistance . This makes it a valuable tool for in vitro research exploring pathways of vasodilation and blood pressure regulation . Beyond cardiovascular research, this compound's ability to cross the blood-brain barrier allows for its use in neurological studies, particularly in models investigating the role of the noradrenergic system in stress and sleep disorders . Furthermore, its action on smooth muscle in the prostate and urethra supports its application in urological research related to urinary flow dynamics . Researchers will find this compound essential for probing alpha1-adrenergic signaling in various biological systems. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazobind involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3,4-dimethoxyaniline, undergoes nitration to form 3,4-dimethoxynitrobenzene.

    Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.

    Cyclization: The amine reacts with cyanamide and triphosgene to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.

    Substitution: The quinazoline derivative is then reacted with piperazine to form the intermediate [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone.

    Final Coupling: The intermediate undergoes a coupling reaction with bicyclo[2.2.2]octa-2,5-dienylmethanone to yield the final product

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Prazobind undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Hypertension Management

Prazosin is FDA-approved for the treatment of hypertension, either alone or in combination with other antihypertensive agents. It works by blocking α1-adrenergic receptors, leading to peripheral vasodilation and a subsequent decrease in blood pressure. Although it is not considered a first-line treatment due to the availability of longer-acting alternatives, prazosin remains a viable option for patients who may benefit from its unique pharmacological profile, particularly those with concurrent conditions like asthma or chronic obstructive pulmonary disease (COPD) where other medications might be contraindicated .

Treatment of PTSD and Associated Nightmares

One of the most significant off-label uses of prazosin is in the management of PTSD, particularly for alleviating nightmares associated with the disorder. Research indicates that prazosin can effectively reduce the frequency and intensity of nightmares in PTSD patients. A systematic review highlighted its efficacy compared to placebo, suggesting that it may improve overall sleep quality and reduce associated symptoms such as anxiety and hyperarousal .

Case Study: Prazosin in PTSD

A notable case report documented the rapid antidepressant effects of prazosin in a female adolescent with treatment-resistant depression and PTSD. The patient experienced improvements in sleep quality, suicidal ideation, and cognitive function after initiating prazosin therapy, demonstrating its potential as a dual-action agent for both depression and PTSD symptoms .

Benign Prostatic Hyperplasia (BPH)

Prazosin was historically the first α1-antagonist approved for treating BPH. It alleviates urinary symptoms by relaxing smooth muscle fibers in the prostate and bladder neck, thus improving urine flow. Although newer medications have emerged that offer improved convenience with once-daily dosing, prazosin remains an option for patients who may not tolerate these alternatives well .

Other Therapeutic Uses

In addition to its primary applications, prazosin has shown promise in several other areas:

  • Raynaud's Phenomenon : Prazosin has been used to manage symptoms associated with Raynaud's phenomenon by promoting vasodilation.
  • Scorpion Envenomation : A study indicated that prazosin could lower mortality rates in pediatric patients suffering from scorpion stings when used alongside standard care protocols .
  • Cognitive Function : Chronic treatment with prazosin has been linked to anti-inflammatory responses that may enhance cognitive performance, suggesting potential applications in neurodegenerative conditions .

Pharmacokinetics and Safety Profile

Prazosin is generally well-tolerated; however, common side effects include dizziness, headache, and orthostatic hypotension. Clinical studies have demonstrated that while adverse effects are present, they are typically mild and manageable .

Summary of Clinical Findings

Study FocusFindings
HypertensionEffective as an antihypertensive agent; not first-line due to availability of alternatives
PTSDSignificant reduction in nightmares; improves sleep quality
BPHEffective in relieving urinary symptoms
Scorpion EnvenomationReduced mortality when used with standard treatments

Mechanism of Action

The mechanism of action of Prazobind involves its binding to alpha-1 adrenoceptors. By antagonizing these receptors, the compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in the treatment of hypertension .

Comparison with Similar Compounds

Key Findings:

Receptor Specificity: this compound and Prazosin both target α1-adrenergic receptors but differ in structural modifications. Pronethalol and Propafenone target β-adrenergic receptors or ion channels, indicating divergent therapeutic pathways .

Mechanistic Divergence: this compound uniquely inhibits IP1 accumulation, a downstream signaling pathway linked to insulin modulation, whereas Prazosin directly blocks α1-mediated vasoconstriction . Pronethalol’s β-blockade reduces cardiac output, while Propafenone’s dual sodium channel/β-receptor action prolongs myocardial refractory periods .

Physicochemical Properties :

  • This compound’s lower solubility in DMSO (0.1 mg/mL) compared to Prazosin hydrochloride may complicate formulation but could enhance blood-brain barrier penetration in neurological studies .

Research Findings and Limitations

  • Prazosin : Widely validated in human trials for hypertension and PTSD, but associated with orthostatic hypotension .
  • Pronethalol: Limited by non-selectivity and CNS side effects, though effective in reducing Sox2-driven pathologies .
  • Propafenone: Approved for arrhythmias but contraindicated in structural heart disease due to proarrhythmic risks .

Biological Activity

Prazobind, a compound derived from the class of alpha-1 adrenergic receptor antagonists, has garnered attention for its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Overview of this compound

This compound is designed to combine alpha(1)-adrenoreceptor blocking properties with antioxidant effects. The compound has been synthesized and evaluated for its potential therapeutic applications, particularly in managing conditions associated with oxidative stress and cancer proliferation.

This compound exhibits its biological activity primarily through:

  • Alpha-1 Adrenergic Receptor Antagonism : By blocking these receptors, this compound can modulate vascular tone and blood pressure, making it relevant in cardiovascular therapies.
  • Antioxidant Properties : this compound has shown significant capacity to inhibit intracellular oxidative stress, which is crucial in preventing cellular damage and promoting cell survival.
  • Antiproliferative Effects : The compound has demonstrated potent antiproliferative activity in prostate cancer cells, indicating its potential role in cancer therapy.

Binding and Functional Assays

In a study conducted to evaluate the biological activity of several synthesized compounds including this compound, it was found that:

  • All tested compounds were effective alpha(1)-adrenoreceptor antagonists.
  • Compounds 2 and 5 exhibited significant inhibition of intracellular oxidative stress.
  • Compounds 3-5 showed notable antiproliferative activity against lymph node carcinoma of prostate cells .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound by measuring its effects on reactive oxygen species (ROS) levels in cultured cells. Results indicated that this compound significantly reduced ROS levels, suggesting its potential utility in conditions characterized by oxidative stress.

Case Study 2: Cancer Proliferation Inhibition

In vitro experiments demonstrated that this compound effectively inhibited the proliferation of prostate cancer cells. The mechanism involved the downregulation of proliferative signaling pathways, leading to increased apoptosis in cancerous cells. This finding aligns with the compound's design to target both adrenergic receptors and oxidative stress pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Mechanism Reference
Alpha-1 Adrenergic Receptor BlockEffective antagonistCompetitive inhibition
Antioxidant ActivityInhibits intracellular oxidative stressReduction of ROS
Antiproliferative ActivityInhibits proliferation in prostate cancer cellsInduction of apoptosis

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Prazobind’s mechanisms of action?

  • Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In [specific cell lines/animal models], how does this compound (intervention) compare to [existing compound] (comparison) in modulating [target pathway] (outcome) over [timeframe]?” This ensures specificity and measurability .
  • Data Integration : Align the question with gaps identified in literature reviews, such as unexplored signaling pathways or dose-response relationships .

Q. What strategies are effective for designing controlled experiments to assess this compound’s pharmacokinetic properties?

  • Experimental Variables : Clearly define independent variables (e.g., dosage, administration route) and dependent variables (e.g., plasma concentration, metabolite levels). Include controls for enzyme activity (e.g., CYP450 inhibition assays) to isolate this compound-specific effects .
  • Replication : Use triplicate samples and blinded analysis to minimize bias. Document protocols using standardized templates (e.g., NIH rigor guidelines) .

Q. How should researchers conduct a systematic literature review to contextualize this compound within existing pharmacological studies?

  • Search Strategy : Combine Boolean operators (e.g., “this compound AND (kinetics OR metabolism) NOT industrial”) across databases like PubMed and Scopus. Filter results by study type (e.g., in vitro, clinical trials) and publication date .
  • Critical Appraisal : Use tools like PRISMA to evaluate study quality, focusing on methodologies (e.g., LC-MS/MS validation) and potential conflicts of interest .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

  • Root-Cause Analysis : Compare variables such as model organisms (e.g., murine vs. primate), assay conditions (e.g., pH, temperature), and detection limits of analytical tools. For example, discrepancies in IC₅₀ values may arise from variations in cell viability assays (MTT vs. ATP-based) .
  • Meta-Analysis : Aggregate data from multiple studies into a unified dataset, applying statistical models (e.g., random-effects) to quantify heterogeneity .

Q. What methodologies enable the integration of heterogeneous datasets (e.g., omics, pharmacokinetics) to model this compound’s polypharmacology?

  • Data Harmonization : Use semantic tools like Tab2Know to standardize terminology across datasets (e.g., “bioavailability” vs. “F%”). Map interactions using pathway analysis software (e.g., STRING, KEGG) .
  • Machine Learning : Train models on multi-omics data (transcriptomics, proteomics) to predict off-target effects. Validate findings with in silico docking studies against structural databases (e.g., PDB) .

Q. How can advanced statistical methods address variability in this compound’s therapeutic window during preclinical trials?

  • Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to quantify efficacy-toxicity relationships. Use bootstrapping to estimate confidence intervals for ED₅₀ and LD₅₀ values .
  • Bayesian Adaptive Designs : Dynamically adjust dosing regimens in animal studies based on interim pharmacokinetic/pharmacodynamic (PK/PD) data .

Methodological Considerations for Data Handling

  • Data Tables : Include raw datasets (e.g., HPLC peak areas, Western blot densitometry) in appendices, with processed data (normalized to controls) in the main text .
  • Ethical Compliance : For human-derived data (e.g., ex vivo tissue samples), ensure informed consent and IRB approval are documented .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.